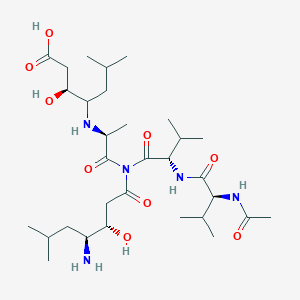

Acetyl-pepstatin

Beschreibung

Eigenschaften

CAS-Nummer |

11076-29-2 |

|---|---|

Molekularformel |

C31H57N5O9 |

Molekulargewicht |

643.8 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(32)23(38)13-25(40)36(30(44)19(9)33-22(12-16(3)4)24(39)14-26(41)42)31(45)28(18(7)8)35-29(43)27(17(5)6)34-20(10)37/h15-19,21-24,27-28,33,38-39H,11-14,32H2,1-10H3,(H,34,37)(H,35,43)(H,41,42)/t19-,21-,22?,23-,24-,27-,28-/m0/s1 |

InChI-Schlüssel |

BCPDBSZPXWSVHR-BAIOGQDRSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)NC(CC(C)C)[C@H](CC(=O)O)O |

Kanonische SMILES |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

Aussehen |

Solid powder |

Siedepunkt |

992.8±65.0 °C at 760 mmHg |

melting_point |

N/A |

Andere CAS-Nummern |

56093-98-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

Ac-Val-Val-Sta-Ala-Sta-OH |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

-20°C |

Synonyme |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Acetyl-Pepstatin: A Technical Guide to its Mechanism of Action as an Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes crucial to the life cycle of various pathogens, including the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the molecular mechanism underlying acetyl-pepstatin's inhibitory action. It details the structural basis of its interaction with the active site of aspartic proteases, presents quantitative binding and inhibition data, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Transition-State Analogy

Acetyl-pepstatin's inhibitory power stems from its unique structure, which includes the rare amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The core of its mechanism lies in its function as a transition-state analog. The hydroxyl group of the central statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.[1][2] This mimicry allows acetyl-pepstatin to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of natural substrates.

The binding is a two-step process involving a rapid initial association followed by a slower, tight-binding interaction.[3] This interaction is stabilized by a network of hydrogen bonds and van der Waals forces between the inhibitor and the amino acid residues of the protease's active site, including the catalytically crucial aspartic acid dyad.[4]

Signaling Pathway of Inhibition

Caption: Acetyl-pepstatin inhibits aspartic proteases by mimicking the transition state.

Quantitative Inhibition Data

Acetyl-pepstatin exhibits potent inhibition against a range of aspartic proteases, most notably HIV-1 and HIV-2 proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.

| Target Enzyme | Inhibition Constant (Ki) | pH | Reference |

| HIV-1 Protease | 20 nM | 4.7 | [4][5] |

| HIV-1 Protease | 13 nM | Not Specified | [6] |

| HIV-2 Protease | 5 nM | 4.7 | [4][5] |

| XMRV Protease | 712 nM | Not Specified | [6] |

| Pepsin | 1.2 x 10⁻⁴ M (for N-acetyl-statine) | Not Specified | [1][7] |

| Pepsin | 5.65 x 10⁻⁶ M (for N-acetyl-alanyl-statine) | Not Specified | [1][7] |

| Pepsin | 4.8 x 10⁻⁶ M (for N-acetyl-valyl-statine) | Not Specified | [1][7] |

Structural Basis of Inhibition: Insights from Crystallography

X-ray crystallography studies of acetyl-pepstatin in complex with HIV-1 protease have provided a detailed view of the binding mode.[4][8] The inhibitor binds in an extended conformation within the enzyme's active site cleft. The crystallographic data reveals that upon inhibitor binding, the flexible "flap" regions of the protease undergo a significant conformational change, closing down over the inhibitor to shield it from the solvent.[8][9]

The binding is characterized by:

-

Hydrogen Bonding: A network of hydrogen bonds forms between the inhibitor's backbone and the main body of the protease, as well as with the flap residues.[4][8] The hydroxyl group of the statine residue is critically positioned to interact with the catalytic aspartate residues.

-

Hydrophobic Interactions: The hydrophobic side chains of acetyl-pepstatin fit into corresponding hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity.[8]

Experimental Protocols

The investigation of acetyl-pepstatin's mechanism of action relies on a variety of biochemical and biophysical assays.

Enzyme Inhibition Assay (FRET-based)

This assay measures the ability of acetyl-pepstatin to inhibit the proteolytic activity of an aspartic protease using a fluorogenic substrate.

Methodology:

-

Reagents: Purified aspartic protease, a FRET-based peptide substrate with a fluorophore and a quencher, acetyl-pepstatin, and assay buffer (e.g., 50 mM sodium acetate, pH 4.7).

-

Procedure: a. Prepare a series of dilutions of acetyl-pepstatin. b. In a microplate, add the enzyme and the FRET substrate to the assay buffer. c. Add the different concentrations of acetyl-pepstatin to the wells. Include a control with no inhibitor. d. Incubate the plate at a constant temperature (e.g., 37°C). e. Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Binding Kinetics Assay (Surface Plasmon Resonance - SPR)

SPR is used to measure the real-time binding and dissociation of acetyl-pepstatin to the target protease, allowing for the determination of kinetic constants.

Methodology:

-

Reagents: Purified aspartic protease, acetyl-pepstatin, and a suitable running buffer (e.g., HBS-EP).

-

Procedure: a. Immobilize the purified protease onto an SPR sensor chip. b. Prepare a series of dilutions of acetyl-pepstatin in the running buffer. c. Inject the different concentrations of acetyl-pepstatin over the sensor chip surface. d. Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases. e. Regenerate the sensor chip surface between injections.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is equivalent to Ki.

Experimental Workflow Diagram

Caption: Workflow for determining acetyl-pepstatin's inhibitory and binding properties.

Conclusion

Acetyl-pepstatin serves as a classic example of a transition-state analog inhibitor. Its potent and specific inhibition of aspartic proteases is a direct result of the statine residue's ability to mimic the tetrahedral intermediate of peptide hydrolysis. The detailed understanding of its mechanism of action, supported by extensive quantitative and structural data, has been instrumental in the design and development of novel therapeutic agents targeting these critical enzymes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of acetyl-pepstatin and other protease inhibitors.

References

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Kinetic study on the interaction of Rhizopus chinensis aspartic protease with Streptomyces pepsin inhibitor (acetylpepstatin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of human pepsin and its complex with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Acetyl-pepstatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and inhibitory activity of Acetyl-pepstatin, a potent inhibitor of aspartic proteases. Detailed experimental methodologies and visualizations of relevant biological pathways are included to support research and drug development efforts.

Chemical Structure and Physicochemical Properties

Acetyl-pepstatin is a modified pentapeptide that effectively inhibits a class of enzymes known as aspartic proteases. Its structure is characterized by the presence of two non-standard amino acid residues called statine.

The chemical structure of Acetyl-pepstatin is Ac-Val-Val-Sta-Ala-Sta-OH, where "Ac" represents an acetyl group, "Val" is valine, "Ala" is alanine, and "Sta" is statine, which is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The N-terminus of the peptide is acetylated, and the C-terminus is a free carboxylic acid.

Quantitative Data Summary

The key physicochemical and inhibitory properties of Acetyl-pepstatin are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₅₇N₅O₉ | [1] |

| Molecular Weight | 643.81 g/mol | [2] |

| CAS Number | 28575-34-0 | [1] |

| Appearance | White solid | |

| Solubility | Soluble in 50% acetic acid (5 mg/mL), PBS (to 2 mg/ml), and DMSO. | [3][4] |

| Storage Temperature | -20°C | [3] |

| Target Protease | Inhibition Constant (Ki) | IC₅₀ | Conditions | Reference(s) |

| HIV-1 Protease | 20 nM | pH 4.7 | [5] | |

| HIV-1 Protease | 13 nM | [2] | ||

| HIV-2 Protease | 5 nM | pH 4.7 | [5] | |

| XMRV Protease | 712 nM | [2] |

Experimental Protocols

This section details a representative experimental protocol for determining the inhibitory activity of Acetyl-pepstatin against a target aspartic protease, such as HIV-1 protease, using a fluorescence resonance energy transfer (FRET) based assay.

Determination of Inhibitor Constant (Ki) for Acetyl-pepstatin against HIV-1 Protease

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and general principles of enzyme kinetics.

Objective: To determine the inhibitor constant (Ki) of Acetyl-pepstatin for HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a FRET pair like EDANS and DABCYL)

-

Assay Buffer (e.g., Sodium Acetate, pH 4.7, containing NaCl, EDTA, DTT, and a non-ionic detergent)

-

Acetyl-pepstatin

-

DMSO (for dissolving Acetyl-pepstatin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute the HIV-1 protease in the assay buffer to a final concentration of 100 nM.

-

Prepare a 10 mM stock solution of Acetyl-pepstatin in DMSO.

-

Prepare a 1 mM stock solution of the FRET substrate in DMSO.

-

Create a serial dilution of the Acetyl-pepstatin stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM).

-

Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer to a final concentration of 2 µM.

-

-

Enzyme Inhibition Assay:

-

In a 96-well black microplate, add 50 µL of the various concentrations of Acetyl-pepstatin to the appropriate wells.

-

Include control wells:

-

No inhibitor control: 50 µL of assay buffer.

-

No enzyme control: 100 µL of assay buffer and 50 µL of substrate working solution.

-

-

Add 50 µL of the 100 nM HIV-1 protease solution to each well (except the no enzyme control).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the 2 µM FRET substrate working solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific FRET pair used).

-

Record the fluorescence every minute for 30-60 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Plot the initial velocity as a function of the Acetyl-pepstatin concentration.

-

Determine the IC₅₀ value, which is the concentration of Acetyl-pepstatin that causes 50% inhibition of the enzyme activity.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the initial velocity at various substrate concentrations in the absence of the inhibitor.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to Acetyl-pepstatin's mechanism of action and relevant biological pathways.

General Workflow for Protease Inhibitor Characterization

Caption: Experimental workflow for determining the inhibitory constant (Ki) of Acetyl-pepstatin.

Competitive Inhibition Mechanism of Acetyl-pepstatin

Caption: Competitive inhibition of an aspartic protease by Acetyl-pepstatin.

Simplified Renin-Angiotensin Signaling Pathway

Caption: Inhibition of the Renin-Angiotensin system by an aspartic protease inhibitor.

Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease

Caption: Inhibition of β-secretase in the amyloidogenic pathway of APP processing.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory role of cathepsin D in apoptosis. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-Pepstatin Inhibitor Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-pepstatin is a potent, modified pentapeptide that serves as a high-affinity inhibitor of aspartic proteases.[1] Derived from the naturally occurring pepstatin, its structure incorporates the rare amino acid statine, which is crucial for its inhibitory mechanism.[1] This guide provides a comprehensive overview of the inhibitor specificity of acetyl-pepstatin, presenting quantitative data on its activity against various aspartic proteases, detailed experimental protocols for inhibitor characterization, and visualizations of key concepts.

Aspartic proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1] They play critical roles in various physiological and pathological processes, making them significant targets for therapeutic intervention. Key members of this family include pepsin, involved in digestion; renin, a key regulator of blood pressure; cathepsin D, implicated in cancer progression; and the human immunodeficiency virus (HIV) protease, essential for viral replication.[1] The specificity of inhibitors like acetyl-pepstatin is a critical factor in the development of targeted therapies with minimal off-target effects.

Mechanism of Inhibition

The inhibitory activity of acetyl-pepstatin is primarily attributed to the presence of the statine residue within its sequence.[2] Statine is a gamma-amino acid with a hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This mimicry allows acetyl-pepstatin to bind tightly within the enzyme's active site, effectively blocking substrate access and preventing catalysis. The interaction is stabilized by a network of hydrogen bonds between the inhibitor and the active site residues of the protease.[1]

Below is a diagram illustrating the general mechanism of aspartic protease inhibition by a statine-containing inhibitor like acetyl-pepstatin.

Caption: Mechanism of aspartic protease inhibition by acetyl-pepstatin.

Quantitative Inhibitor Specificity

The specificity of acetyl-pepstatin and its parent compound, pepstatin, has been evaluated against a range of aspartic proteases. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher inhibitory potency.

| Inhibitor | Target Protease | Species | Inhibition Constant (Ki) | IC50 | pH | Reference(s) |

| Acetyl-pepstatin | HIV-1 Protease | 20 nM | 4.7 | [1] | ||

| HIV-2 Protease | 5 nM | 4.7 | ||||

| Pepstatin | Pepsin | Porcine | ~0.1 nM | 20.2 - 26.0 nM | 2.0 | [2][3] |

| Cathepsin D | Human | ~0.5 nM | < 0.1 nM | 3.5 | [4][5][6] | |

| Renin | Human | ~1.2 µM | ~1 µM (50% inhibition) | 5.7 | [7] | |

| Renin | Porcine | ~0.32 µM | 6.0 | [8] |

Note: Data for pepstatin is included to provide a broader context for the specificity of statine-containing inhibitors, as specific Ki values for acetyl-pepstatin against non-viral proteases are not as readily available in the literature.

Experimental Protocols

The determination of inhibitory constants is crucial for characterizing the specificity of an inhibitor. Below are generalized protocols for enzyme kinetic assays with aspartic proteases.

General Principle

Enzyme activity is measured in the presence and absence of the inhibitor. By measuring the rate of substrate cleavage at various substrate and inhibitor concentrations, the mode of inhibition and the inhibition constant (Ki) can be determined.

Pepsin Inhibition Assay

This protocol is adapted from standard spectrophotometric methods using hemoglobin as a substrate.[9]

-

Materials:

-

Porcine Pepsin

-

Hemoglobin (from bovine blood)

-

10 mM HCl (pH 2.0)

-

5% (w/v) Trichloroacetic Acid (TCA)

-

Acetyl-pepstatin or Pepstatin A

-

Spectrophotometer

-

Thermostatted water bath (37°C)

-

-

Procedure:

-

Substrate Preparation: Prepare a 2% (w/v) hemoglobin solution in 10 mM HCl and adjust the pH to 2.0.

-

Enzyme Preparation: Prepare a stock solution of pepsin in cold 10 mM HCl. Dilute to the desired final concentration just before use.

-

Inhibitor Preparation: Prepare a stock solution of acetyl-pepstatin in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay: a. In a series of test tubes, add the pepsin solution and varying concentrations of the inhibitor. Include a control with no inhibitor. b. Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes). c. Initiate the reaction by adding the pre-warmed hemoglobin substrate. d. Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes). e. Stop the reaction by adding 5% TCA. This will precipitate the undigested hemoglobin. f. Centrifuge the tubes to pellet the precipitate. g. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides.

-

Data Analysis: Determine the initial reaction velocities from the absorbance values. Plot the data using a suitable model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.

-

Cathepsin D Inhibition Assay

This protocol is based on a fluorometric assay using a quenched fluorescent substrate.[5][6][10]

-

Materials:

-

Recombinant Human Cathepsin D

-

Fluorogenic Cathepsin D substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA)

-

Cathepsin D Reaction Buffer (typically an acidic buffer, e.g., pH 3.5-5.0)

-

Acetyl-pepstatin or Pepstatin A

-

Fluorescence microplate reader (Ex/Em = 328/460 nm)

-

96-well black microplates

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of Cathepsin D, the fluorogenic substrate, and serial dilutions of acetyl-pepstatin in the reaction buffer.

-

Assay: a. To the wells of a 96-well plate, add the Cathepsin D enzyme solution. b. Add the various concentrations of the inhibitor to the respective wells. Include a positive control (no inhibitor) and a background control (no enzyme). c. Pre-incubate the plate at 37°C for 10-30 minutes. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the inhibitory specificity of a compound like acetyl-pepstatin.

Caption: Workflow for determining inhibitor specificity.

Conclusion

Acetyl-pepstatin is a highly potent inhibitor of viral aspartic proteases, particularly HIV-1 and HIV-2 proteases. While its inhibitory activity against other aspartic proteases like pepsin, cathepsin D, and renin is not as extensively documented as that of its parent compound pepstatin, the available data suggests a degree of selectivity. The statine-based mechanism of action provides a powerful scaffold for the design of specific aspartic protease inhibitors. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of the inhibitory specificity of acetyl-pepstatin and other related compounds, which is essential for the advancement of targeted drug development.

References

- 1. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Inhibition of Pepsin by Acetyl-pepstatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibition of pepsin by acetylated derivatives of pepstatin, a potent aspartic protease inhibitor. The document outlines the inhibitory constants (Ki values) of these compounds, details the experimental protocols for their determination, and illustrates the underlying mechanism of action. This information is critical for researchers in enzymology and professionals involved in the development of protease inhibitor-based therapeutics.

Quantitative Analysis of Pepsin Inhibition

The inhibitory potential of various acetylated pepstatin analogs against porcine pepsin has been quantified through the determination of their inhibition constants (Ki). These values, which indicate the concentration of inhibitor required to produce half-maximum inhibition, are summarized in the table below. Lower Ki values denote more potent inhibition. The data reveals that these compounds act as competitive inhibitors of pepsin.

| Inhibitor | Ki Value (M) | Inhibition Type |

| N-acetyl-statine | 1.2 x 10⁻⁴ | Competitive |

| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ | Competitive |

| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ | Competitive |

| Diacetylpepstatin | 7.3 x 10⁻⁶ | Competitive |

Mechanism of Inhibition: A Transition-State Analog

Acetyl-pepstatin and its derivatives function as competitive inhibitors of pepsin.[1][2] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The key structural feature responsible for this potent inhibition is the unusual amino acid, statine (4-amino-3-hydroxy-6-methylheptanoic acid).[1][2] The statyl residue is considered a transition-state analog for the tetrahedral intermediate formed during the pepsin-catalyzed hydrolysis of a peptide bond.[1][2] This mimicry results in a high-affinity, yet non-covalent and reversible, binding to the active site of pepsin.[3]

Experimental Protocol: Determination of Ki for Pepsin Inhibitors

The following protocol outlines a general procedure for determining the inhibition constant (Ki) of a competitive inhibitor, such as an acetyl-pepstatin derivative, for pepsin using the Dixon plot method. The assay is based on measuring the initial rate of pepsin-catalyzed hydrolysis of a substrate, typically hemoglobin, in the presence and absence of the inhibitor.

Materials and Reagents

-

Porcine Pepsin

-

Hemoglobin (from bovine blood)

-

Acetyl-pepstatin derivative (inhibitor)

-

Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA)

-

Spectrophotometer

-

Thermostatted water bath

-

pH meter

-

Centrifuge

-

Filtration units (e.g., syringe filters)

Procedure

-

Preparation of Reagents:

-

Pepsin Stock Solution: Prepare a stock solution of pepsin in 10 mM HCl and store on ice.

-

Substrate Solution (Hemoglobin): Prepare a 2% (w/v) solution of hemoglobin in deionized water. Adjust the pH to 2.0 with HCl. This solution should be prepared fresh.

-

Inhibitor Stock Solution: Prepare a stock solution of the acetyl-pepstatin derivative in a suitable solvent (e.g., ethanol or DMSO).

-

TCA Solution: Prepare a 5% (w/v) solution of trichloroacetic acid.

-

-

Enzyme Assay:

-

Set up a series of test tubes, each containing a fixed concentration of the hemoglobin substrate.

-

For each substrate concentration, prepare a set of tubes with varying concentrations of the acetyl-pepstatin inhibitor. Include a control tube with no inhibitor.

-

Pre-incubate the substrate and inhibitor solutions at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the pepsin stock solution to each tube.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes), ensuring that the reaction remains in the initial velocity phase.

-

Stop the reaction by adding the 5% TCA solution. This will precipitate the undigested hemoglobin.

-

Incubate the tubes for a further 5 minutes to ensure complete precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Filter the supernatant to remove any remaining particulate matter.

-

Measure the absorbance of the clear supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides, which reflects the initial velocity of the reaction.

-

-

Data Analysis (Dixon Plot):

-

Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each substrate concentration.

-

For a competitive inhibitor, the lines corresponding to different substrate concentrations will intersect at a single point to the left of the y-axis.

-

The x-coordinate of this intersection point is equal to -Ki.

-

References

Acetyl-Pepstatin as a Potent Inhibitor of HIV-1 Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetyl-pepstatin as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of HIV-1 protease and the development of novel antiretroviral therapies.

Introduction: The Role of HIV-1 Protease and Its Inhibition

The HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus.[1][2] It functions as an aspartyl protease, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This proteolytic processing is essential for the assembly of infectious virions. Consequently, the inhibition of HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication.[3]

Acetyl-pepstatin, a derivative of the naturally occurring aspartic protease inhibitor pepstatin, has been identified as a potent inhibitor of HIV-1 protease. Its mechanism of action involves competitively binding to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins.

Quantitative Inhibition Data

The inhibitory potency of acetyl-pepstatin against HIV-1 protease has been quantified through the determination of its inhibition constant (Kᵢ) and, in some contexts, its half-maximal inhibitory concentration (IC₅₀). These values are crucial for assessing the efficacy of the inhibitor. The table below summarizes the reported quantitative data.

| Parameter | Value | Conditions | Reference(s) |

| Kᵢ | 13 nM | - | [4] |

| Kᵢ | 20 nM | pH 4.7 | [5][6] |

| Affinity | µM range | Surface Plasmon Resonance | [7] |

Note: The variability in reported Kᵢ values can be attributed to differences in experimental conditions, such as pH and assay methodology.

Mechanism of Inhibition

Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease. It is a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme. The inhibitor binds non-covalently to the active site of the protease, which is formed at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). The binding of acetyl-pepstatin is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site cavity, including the flexible "flap" regions of the enzyme. This interaction physically blocks the substrate from accessing the catalytic machinery, thus inhibiting viral polyprotein processing.

Experimental Protocols

The determination of the inhibitory activity of compounds like acetyl-pepstatin against HIV-1 protease is typically performed using in vitro enzymatic assays. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle of the FRET-based HIV-1 Protease Inhibition Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini.[4][5][8] In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.

Generalized Experimental Protocol for a FRET-based Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., containing sodium acetate, NaCl, EDTA, and DTT at a specific pH, typically acidic to mimic the physiological conditions of the viral capsid).

-

Reconstitute the lyophilized HIV-1 protease enzyme in a suitable dilution buffer to a desired stock concentration. Keep on ice.

-

Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration.

-

Prepare a stock solution of the inhibitor (acetyl-pepstatin) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to test a range of concentrations.

-

-

Assay Setup (96-well plate format):

-

Enzyme Control: Add a defined volume of assay buffer and HIV-1 protease.

-

Inhibitor Wells: Add the same volume of assay buffer, HIV-1 protease, and varying concentrations of the inhibitor.

-

Substrate Control (Blank): Add assay buffer and the FRET substrate, but no enzyme.

-

Solvent Control: Add assay buffer, HIV-1 protease, and the same volume of the solvent used for the inhibitor to account for any solvent effects.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rate of fluorescence increase) from the linear portion of the kinetic curves for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Kₘ) are known.

-

Conclusion

Acetyl-pepstatin serves as a valuable tool for the in vitro study of HIV-1 protease. Its well-characterized inhibitory activity and mechanism of action make it a useful reference compound in the screening and development of novel protease inhibitors. The experimental protocols outlined in this guide provide a foundation for the accurate and reproducible assessment of inhibitor potency. Further research into the structural and kinetic aspects of acetyl-pepstatin's interaction with both wild-type and drug-resistant HIV-1 protease variants can continue to provide valuable insights for the design of next-generation antiretroviral therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. eurogentec.com [eurogentec.com]

- 6. abcam.cn [abcam.cn]

- 7. researchgate.net [researchgate.net]

- 8. eurogentec.com [eurogentec.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Central Role of the Statine Residue in Acetyl-Pepstatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the statine residue within acetyl-pepstatin, a potent inhibitor of aspartic proteases. Acetyl-pepstatin, a derivative of the naturally occurring pepstatin, has been instrumental in understanding the catalytic mechanisms of enzymes such as pepsin, renin, and HIV-1 protease. The unique chemical structure of the statine residue is fundamental to its powerful inhibitory capabilities, making it a cornerstone in the design of novel therapeutics targeting these enzymes.

The Statine Residue: A Structural Mimic of the Transition State

Statine is an uncommon γ-amino acid with the chemical name (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[1] Within the hexapeptide structure of acetyl-pepstatin (Ac-Val-Val-Sta-Ala-Sta-OH), the two statine residues are the key players in its inhibitory action.[2][3] The central statine residue, in particular, acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.[2] This mimicry allows acetyl-pepstatin to bind to the active site of these enzymes with exceptionally high affinity, effectively blocking their catalytic activity.[2]

The hydroxyl group of the statine residue is positioned to interact with the two catalytic aspartic acid residues in the enzyme's active site, mimicking the tetrahedral intermediate of the peptide bond being cleaved.[4][5] This interaction is a key determinant of the high inhibitory potency of pepstatin and its analogs.[2] The binding of acetyl-pepstatin can also induce a conformational change in the enzyme, leading to a more tightly enclosed active site.[4][6]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of acetyl-pepstatin and related compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following tables summarize the inhibitory activity of acetyl-pepstatin and other statine-containing peptides against various aspartic proteases.

| Inhibitor | Enzyme | Ki Value (M) | pH | Reference |

| Acetyl-pepstatin | HIV-1 Protease | 2.0 x 10-8 | 4.7 | [3] |

| Acetyl-pepstatin | HIV-2 Protease | 5.0 x 10-9 | 4.7 | [3] |

| Pepstatin | Pepsin | ~1.0 x 10-10 | - | [2] |

| N-acetyl-statine | Pepsin | 1.2 x 10-4 | - | [2] |

| N-acetyl-alanyl-statine | Pepsin | 5.65 x 10-6 | - | [2] |

| N-acetyl-valyl-statine | Pepsin | 4.8 x 10-6 | - | [2] |

| Inhibitor | Enzyme | IC50 (nM) | Substrate | Reference |

| Pepstatin A | Pepsin | 34.3 ± 0.5 | Intact CA | [7] |

| Pepstatin A | Pepsin | 14.7 ± 0.2 | Denatured CA | [7] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of statine-containing inhibitors. The following sections provide outlines for key experimental procedures.

Synthesis of Statine-Containing Peptides

The synthesis of pepstatin analogues can be achieved through solid-phase peptide synthesis (SPPS). Both O-protected and O-unprotected statine building blocks can be utilized.

Materials:

-

Fmoc-protected amino acids

-

Statine or O-protected statine (e.g., O-TBS-statine)

-

Solid support resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent and couple it to the deprotected amine on the resin.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, including the statine residue.

-

Acetylation: Acetylate the N-terminus of the peptide using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[8]

Pepsin Inhibition Assay

The inhibitory activity of acetyl-pepstatin against pepsin can be determined using a fluorometric assay.

Materials:

-

Porcine pepsin

-

Acetyl-pepstatin

-

Fluorescently labeled pepsin substrate (e.g., FITC-labeled synthetic peptide)

-

Assay buffer (e.g., 10 mM HCl, pH 2.0)

-

Neutralization buffer

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of porcine pepsin in cold 10 mM HCl. Dilute the enzyme to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of acetyl-pepstatin in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Assay Setup: In a 96-well plate, add the pepsin solution to the appropriate wells. Add the different concentrations of acetyl-pepstatin to the test wells. Include control wells with enzyme and solvent (no inhibitor) and blank wells with assay buffer only.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Measurement: Stop the reaction by adding a neutralization buffer. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/530 nm for FITC).[9][10]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Visualizing Key Concepts

The following diagrams illustrate the structure of acetyl-pepstatin, a typical experimental workflow, and the mechanism of inhibition.

Caption: Chemical structure of Acetyl-pepstatin with the two statine residues highlighted.

Caption: A simplified workflow for a typical pepsin inhibition assay.

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 4. Conformational flexibility in the active sites of aspartyl proteinases revealed by a pepstatin fragment binding to penicillopepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of human pepsin and its complex with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bioassaysys.com [bioassaysys.com]

The Discovery and Origin of Acetyl-pepstatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-pepstatin, a potent inhibitor of aspartic proteases, has emerged as a critical tool in virology and enzymology research. This technical guide delves into the discovery, origin, and biochemical characteristics of Acetyl-pepstatin. It provides a comprehensive overview of its inhibitory activity against key proteases, detailed experimental methodologies for its synthesis and activity assessment, and visual representations of its mechanism of action and experimental workflows. This document serves as a vital resource for professionals engaged in drug discovery and development, offering a foundational understanding of this significant inhibitor.

Discovery and Origin

Acetyl-pepstatin is a chemically modified derivative of Pepstatin A, a naturally occurring hexapeptide.

The Natural Precursor: Pepstatin A

The journey of Acetyl-pepstatin begins with the discovery of Pepstatin A. In 1970, Umezawa and his colleagues isolated Pepstatin from various species of Actinomyces, a group of Gram-positive bacteria.[1] This novel microbial product demonstrated a remarkable and highly specific inhibitory activity against acid proteases, most notably pepsin.[1] The structure of Pepstatin A was identified as an N-acylated pentapeptide with the sequence Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine.[2] A key feature of its structure is the presence of two residues of the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid), which is crucial for its inhibitory function.[2]

The Advent of Acetyl-pepstatin

Following the discovery of Pepstatin A, researchers began to explore its derivatives to enhance its properties and to better understand its mechanism of action. Acetyl-pepstatin, in which the N-terminal isovaleryl group of Pepstatin A is replaced by an acetyl group, was synthesized and found to be a highly potent inhibitor of aspartic proteases.[3] This modification was instrumental in studies targeting the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[3] Acetyl-pepstatin proved to be a substantially more potent inhibitor of HIV-1 protease compared to its natural precursor, Pepstatin A.[3]

Mechanism of Action

Acetyl-pepstatin functions as a competitive, transition-state analog inhibitor of aspartic proteases. The statine residue within its sequence mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.[2] By binding tightly to the active site, Acetyl-pepstatin prevents the substrate from accessing the catalytic aspartyl residues, thereby blocking the enzyme's proteolytic activity.

The diagram below illustrates the general mechanism of aspartic protease inhibition by a statine-containing inhibitor like Acetyl-pepstatin.

Caption: Mechanism of aspartic protease inhibition by Acetyl-pepstatin.

Quantitative Inhibitory Activity

Acetyl-pepstatin exhibits potent inhibitory activity against a range of aspartic proteases. The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for Acetyl-pepstatin and its related compounds against various enzymes.

| Inhibitor | Enzyme | Ki | IC50 | pH | Reference |

| Acetyl-pepstatin | HIV-1 Protease | 20 nM | - | 4.7 | [4] |

| Acetyl-pepstatin | HIV-2 Protease | 5 nM | - | 4.7 | [4] |

| Acetyl-pepstatin | XMRV Protease | 712 nM | - | - | [5] |

| N-acetyl-statine | Pepsin | 120 µM | - | - | [6] |

| N-acetyl-alanyl-statine | Pepsin | 5.65 µM | - | - | [6] |

| N-acetyl-valyl-statine | Pepsin | 4.8 µM | - | - | [6] |

| Pepstatin | Porcine Renin | - | ~0.32 µM | 6.0 | [1] |

| Pepstatin | Human Renin | - | ~17 µM | 6.5 | [1] |

Experimental Protocols

Synthesis of Acetyl-pepstatin via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of Acetyl-pepstatin based on Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ala-OH)

-

Fmoc-Statine-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Couple Fmoc-Ala-OH to the deprotected resin using DIC and Oxyma in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin and repeat the Fmoc deprotection step.

-

Sequentially couple Fmoc-Statine-OH, Fmoc-Val-OH, and Fmoc-Val-OH using the same coupling and deprotection steps.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude Acetyl-pepstatin by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

The following diagram outlines the workflow for the solid-phase synthesis of Acetyl-pepstatin.

Caption: Solid-phase peptide synthesis workflow for Acetyl-pepstatin.

Enzymatic Assay for HIV-1 Protease Inhibition

This protocol details a fluorometric assay to determine the inhibitory activity of Acetyl-pepstatin against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.7, containing 100 mM NaCl and 1 mM EDTA)

-

Acetyl-pepstatin stock solution in DMSO

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the HIV-1 Protease to the desired concentration in the assay buffer.

-

Prepare serial dilutions of Acetyl-pepstatin in DMSO, and then dilute further into the assay buffer.

-

Dilute the fluorogenic substrate to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In the 96-well plate, add the diluted Acetyl-pepstatin solutions to the test wells.

-

Add an equivalent volume of assay buffer with DMSO to the control wells (no inhibitor).

-

Add the diluted HIV-1 Protease solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Take readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The logical flow of the HIV-1 protease inhibition assay is depicted in the following diagram.

Caption: Workflow for the HIV-1 protease inhibition assay.

Signaling Pathways

While the primary mechanism of Acetyl-pepstatin is the direct inhibition of aspartic proteases, its precursor, Pepstatin A, has been shown to modulate cellular signaling pathways, which may have implications for the biological effects of Acetyl-pepstatin.

For instance, Pepstatin A has been reported to suppress the differentiation of osteoclasts.[2] This effect is thought to be mediated through the blockade of ERK (extracellular signal-regulated kinase) signaling and the subsequent inhibition of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1) expression.[2] Furthermore, Pepstatin A can inhibit autophagy by suppressing lysosomal proteases.[7] As Acetyl-pepstatin shares the core inhibitory structure of Pepstatin A, it is plausible that it may exert similar effects on these pathways, although further research is needed to confirm this directly.

The potential influence of Pepstatin A (and by extension, Acetyl-pepstatin) on the ERK/NFATc1 signaling pathway in osteoclast differentiation is illustrated below.

Caption: Potential inhibition of ERK/NFATc1 signaling by Pepstatin A.

Conclusion

Acetyl-pepstatin, a derivative of the natural product Pepstatin A, is a powerful and specific inhibitor of aspartic proteases. Its discovery and development have been pivotal in the study of enzymes such as HIV protease. The well-defined mechanism of action, centered on the transition-state mimicry by the statine residue, makes it an invaluable tool for researchers. The provided data on its inhibitory constants and the detailed experimental protocols for its synthesis and activity assessment offer a practical guide for its application in a laboratory setting. Further investigation into the effects of Acetyl-pepstatin on cellular signaling pathways will undoubtedly open new avenues for its therapeutic and research applications.

References

- 1. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay Procedure for Protease [sigmaaldrich.com]

- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-Pepstatin: An In-Depth Technical Guide to its Target Enzyme Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-pepstatin is a potent, modified pentapeptide inhibitor of aspartic proteases. Derived from the microbial product pepstatin, its N-terminal acetylation enhances its inhibitory activity against specific viral proteases, making it a subject of significant interest in drug discovery, particularly in the context of antiviral therapies. This technical guide provides a comprehensive overview of the enzyme targets of acetyl-pepstatin, its inhibitory kinetics, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Acetyl-pepstatin's mechanism of action is rooted in its structural mimicry of the transition state of peptide hydrolysis by aspartic proteases. The unusual amino acid statine within its sequence is key to this inhibition.[1][2] This guide will delve into the specifics of its interactions with key enzymes, providing researchers and drug development professionals with the detailed information necessary to effectively utilize this inhibitor in their work.

Target Enzyme Profile and Inhibition Kinetics

Acetyl-pepstatin exhibits a strong inhibitory activity against a range of aspartic proteases, with a particularly high affinity for retroviral proteases. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against its primary targets and related enzymes. For context, data for the closely related compound, pepstatin, is also included where specific data for acetyl-pepstatin is not available.

| Enzyme Target | Inhibitor | Ki | IC50 | pH | Notes |

| HIV-1 Protease | Acetyl-pepstatin | 13 nM[3], 20 nM[4][5] | 4.7[4][5] | A potent inhibitor of the viral protease essential for HIV replication.[4] | |

| HIV-2 Protease | Acetyl-pepstatin | 5 nM[4][5] | 4.7[4][5] | Demonstrates high affinity for the HIV-2 variant of the protease.[4] | |

| XMRV Protease | Acetyl-pepstatin | 712 nM[3] | Inhibits the protease from the xenotropic murine leukemia virus-related virus.[3] | ||

| Porcine Pepsin | N-acetyl-statine | 120 µM[1][6] | A derivative of acetyl-pepstatin showing competitive inhibition.[1][6] | ||

| N-acetyl-alanyl-statine | 5.65 µM[1][6] | A derivative of acetyl-pepstatin showing competitive inhibition.[1][6] | |||

| N-acetyl-valyl-statine | 4.8 µM[1][6] | A derivative of acetyl-pepstatin showing competitive inhibition.[1][6] | |||

| Diacetylpepstatin | 7.3 µM[7] | A doubly acetylated derivative showing competitive inhibition.[7] | |||

| Pepstatin | ~0.1 nM[1][2] | The parent compound is an extremely potent inhibitor of pepsin.[1][2] | |||

| Human Renin | Pepstatin | ~1.2 µM[8] | ~17 µM (human)[9][10], ~0.32 µM (porcine)[9][10] | 6.5 (human)[9][10], 6.0 (porcine)[9][10] | Pepstatin acts as a competitive inhibitor of renin.[8] |

| Human Cathepsin D | Pepstatin | ~0.5 nM[11] | 3.5[11] | Pepstatin binds tightly to cathepsin D in a pH-dependent manner.[11] |

Mechanism of Action

Acetyl-pepstatin, like its parent compound pepstatin, functions as a transition-state analog inhibitor of aspartic proteases. The catalytic mechanism of these enzymes involves the activation of a water molecule by two conserved aspartic acid residues in the active site, which then attacks the scissile peptide bond of the substrate.[12] The (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (statine) residue in acetyl-pepstatin contains a hydroxyl group that mimics the tetrahedral intermediate formed during this hydrolysis.[1][2] This stable interaction with the active site residues effectively blocks substrate access and inhibits the enzyme's catalytic activity. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions within the enzyme's active site.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of acetyl-pepstatin's interaction with its target enzymes.

Determination of Inhibitory Constant (Ki) for a Competitive Inhibitor

This protocol outlines a general procedure to determine the Ki value of a competitive inhibitor like acetyl-pepstatin.

a. Principle: The Ki is determined by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. For a competitive inhibitor, the apparent Km increases in the presence of the inhibitor, while the Vmax remains unchanged. The Ki can be calculated from the change in Km using the Cheng-Prusoff equation.

b. Materials:

-

Purified aspartic protease (e.g., HIV-1 protease, Pepsin)

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Acetyl-pepstatin of known concentration

-

Assay buffer (specific to the enzyme, e.g., 0.1 M sodium acetate, pH 4.7 for HIV-1 protease)

-

Microplate reader (fluorometer or spectrophotometer)

-

96-well microplates (black for fluorescence, clear for absorbance)

c. Procedure:

-

Prepare a substrate concentration curve:

-

Prepare a series of dilutions of the substrate in assay buffer.

-

In a 96-well plate, add a fixed amount of enzyme to each well.

-

Initiate the reaction by adding the different concentrations of substrate.

-

Measure the initial reaction velocity (V₀) by monitoring the change in fluorescence or absorbance over time.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-

Perform inhibition assays:

-

Choose a substrate concentration around the determined Km value.

-

Prepare a series of dilutions of acetyl-pepstatin in assay buffer.

-

In separate wells of a 96-well plate, pre-incubate the enzyme with each concentration of acetyl-pepstatin for a set period (e.g., 15-30 minutes) at the optimal temperature.

-

Initiate the reaction by adding the substrate.

-

Measure the initial reaction velocity (Vi) for each inhibitor concentration.

-

-

Calculate IC50:

-

Plot the percentage of inhibition [(V₀ - Vi) / V₀] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.

-

-

Calculate Ki:

-

For competitive inhibition, use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the inhibition assay.

-

HIV-1 Protease Activity Assay (Fluorometric)

a. Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

b. Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on a known cleavage site)

-

HIV-1 Protease Assay Buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Acetyl-pepstatin

-

Fluorescence microplate reader (e.g., Ex/Em = 340/490 nm)

-

Black 96-well microplates

c. Procedure:

-

Prepare serial dilutions of acetyl-pepstatin in the assay buffer.

-

In a black 96-well plate, add a fixed amount of HIV-1 protease to each well.

-

Add the different concentrations of acetyl-pepstatin to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare a substrate solution in the assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each acetyl-pepstatin concentration and determine the IC50 and Ki as described in the previous protocol.

Cathepsin D Activity Assay (Fluorometric)

a. Principle: Similar to the HIV-1 protease assay, this method uses a specific fluorogenic substrate for Cathepsin D. Cleavage of the substrate releases a fluorophore, and the resulting increase in fluorescence is a measure of enzyme activity.

b. Materials:

-

Purified Cathepsin D or cell/tissue lysates containing Cathepsin D

-

Cathepsin D Fluorogenic Substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂)

-

Cathepsin D Assay Buffer (e.g., 100 mM sodium acetate, pH 3.5)

-

Acetyl-pepstatin

-

Fluorescence microplate reader (e.g., Ex/Em = 328/460 nm)

-

Black 96-well microplates

c. Procedure:

-

Prepare serial dilutions of acetyl-pepstatin in the assay buffer.

-

Add the sample containing Cathepsin D (purified enzyme or lysate) to the wells of a black 96-well plate.

-

Add the various concentrations of acetyl-pepstatin to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare the Cathepsin D substrate solution in the assay buffer.

-

Start the reaction by adding the substrate solution to each well.

-

Measure the fluorescence intensity kinetically in a microplate reader at 37°C for 30-60 minutes.

-

Determine the reaction rates and calculate the percentage of inhibition, IC50, and Ki as previously described.

Signaling Pathways and Experimental Workflows

Inhibition of aspartic proteases by acetyl-pepstatin can have significant effects on various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving HIV-1 protease and Cathepsin D, and a general experimental workflow for inhibitor profiling.

Conclusion

Acetyl-pepstatin is a powerful and specific inhibitor of aspartic proteases, with a particularly noteworthy efficacy against retroviral proteases like HIV-1 and HIV-2 protease. Its well-characterized mechanism of action as a transition-state analog makes it an invaluable tool for researchers studying the function of these enzymes and for professionals in the field of drug development exploring new therapeutic avenues. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a solid foundation for the effective application of acetyl-pepstatin in a research and development setting. Further investigation into its inhibitory profile against a broader range of cellular and pathogenic aspartic proteases will continue to expand its utility and potential applications.

References

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pepsin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 5. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]

- 6. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]

- 8. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acetyl-pepstatin In Vitro Enzyme Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site.[1][2] This family includes vital enzymes such as pepsin, renin, cathepsin D, and retroviral proteases like HIV-1 protease.[2][3] The inhibitory power of Acetyl-pepstatin and its parent compound, pepstatin, stems from the presence of statine, an unusual amino acid that mimics the transition state of peptide bond hydrolysis by these enzymes.[3][4] This property makes Acetyl-pepstatin an invaluable tool for studying the function of aspartic proteases and a lead compound in the development of therapeutics, particularly antiviral agents against retroviruses like HIV.[2]

These application notes provide detailed protocols for performing in vitro enzyme assays to characterize the inhibitory activity of Acetyl-pepstatin against pepsin, a model aspartic protease. The described methods include spectrophotometric, colorimetric, and fluorometric approaches to accommodate various laboratory settings and throughput needs.

Mechanism of Action

Acetyl-pepstatin functions as a competitive inhibitor.[3] It binds tightly to the active site of aspartic proteases, preventing the natural substrate from binding and being cleaved. The statyl residue within the inhibitor is key to this high-affinity interaction, acting as an analog of the tetrahedral transition state formed during catalysis.[3][4]

Quantitative Data: Inhibitory Potency

Acetyl-pepstatin and its parent compound, pepstatin A, have been shown to inhibit a range of aspartic proteases with high efficacy. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify this activity.

| Compound | Target Enzyme | Substrate | Ki | IC50 | Reference |

| Acetyl-pepstatin | HIV-1 Protease | - | 13 nM | - | [1] |

| Acetyl-pepstatin | HIV-1 Protease | - | 20 nM (at pH 4.7) | - | [2] |

| Acetyl-pepstatin | HIV-2 Protease | - | 5 nM (at pH 4.7) | - | |

| Acetyl-pepstatin | XMRV Protease | - | 712 nM | - | [1] |

| N-acetyl-valyl-statine | Pepsin | - | 4.8 µM | - | [3] |

| N-acetyl-alanyl-statine | Pepsin | - | 5.65 µM | - | [3] |

| Pepstatin A | Pepsin | Hemoglobin | - | 4.5 nM | [5] |

| Pepstatin A | Cathepsin D | - | - | < 40 µM | [6] |

| Pepstatin A Analog | Pepsin | Fluorogenic | - | 0.88 µM | [7] |

Experimental Protocols

This section details three common methods for assaying pepsin activity and its inhibition by Acetyl-pepstatin. For determining the IC50 value, a range of inhibitor concentrations should be tested using one of these protocols.

The overall process for determining enzyme inhibition is consistent across different assay types. It involves preparing reagents, setting up reactions with and without the inhibitor, incubating, stopping the reaction (if applicable), and measuring the output signal to calculate activity and inhibition.

This classic method measures the increase in soluble peptides in the supernatant after undigested hemoglobin is precipitated.[8][9]

1. Reagent Preparation:

-

10 mM HCl: Prepare by diluting a 1.0 M HCl stock solution 100-fold with ultrapure water.[8]

-

Pepsin Stock Solution (1 mg/mL): Dissolve pepsin powder in cold 10 mM HCl.[8] Keep on ice. Before use, dilute further to 0.01-0.05 mg/mL in cold 10 mM HCl.[8]

-

Hemoglobin Substrate (2.0% w/v): Dissolve 2.5 g of bovine hemoglobin in 100 mL of ultrapure water. Adjust the pH to 2.0 at 37°C using HCl.[8][9]

-

Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare a 5% (w/v) solution of TCA in ultrapure water.[8][9]

-

Acetyl-pepstatin Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in 10 mM HCl.

2. Assay Procedure:

-

Set up test tubes for blanks, controls (no inhibitor), and tests (with Acetyl-pepstatin).

-

Pipette 2.5 mL of the Hemoglobin Substrate into each tube.[9]

-

Equilibrate the tubes in a 37°C water bath for approximately 10 minutes.[8]

-

To the "test" tubes, add a small volume of the corresponding Acetyl-pepstatin dilution. To the "control" tube, add the vehicle (e.g., DMSO). Add an equal volume of 10 mM HCl to the "blank" tubes.

-

At timed intervals, initiate the reaction by adding 0.5 mL of the diluted pepsin solution to the control and test tubes.[9]

-

Stop the reaction by adding 5.0 mL of 5% TCA solution to all tubes.[8][9] For the "blank" tubes, add the 0.5 mL of pepsin solution after the TCA.

-

Incubate for an additional 5 minutes at 37°C to allow for protein precipitation.[8]

-

Filter the contents of each tube through a 0.45 µm syringe filter to remove the precipitate.[8]

-

Measure the absorbance of the clear filtrate at 280 nm (A280) using a spectrophotometer.[8][9]

3. Data Analysis:

-

Calculate Pepsin Activity: Subtract the A280 of the blank from the A280 of the control.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (A280_test - A280_blank) / (A280_control - A280_blank)] * 100

-

-

Determine IC50: Plot % Inhibition versus the logarithm of Acetyl-pepstatin concentration and fit the data to a dose-response curve.

This method is adapted for a 96-well plate format, allowing for higher throughput. It is based on a similar principle to the spectrophotometric assay but uses a final colorimetric detection step.[10][11]

1. Reagent Preparation:

-

Follow the reagent preparation guidelines provided by a commercial kit, such as the Pepsin Activity Colorimetric Microplate Assay Kit.[10] This typically includes an Assay Buffer, a Hemoglobin Substrate, a Stop Solution, and a Dye Reagent.

-

Prepare serial dilutions of Acetyl-pepstatin in the Assay Buffer.

2. Assay Procedure (96-well plate):

-

Add reagents to wells as follows:

-

Control Wells: 20 µL Assay Buffer + 100 µL Substrate.

-

Test Wells: 20 µL Acetyl-pepstatin dilution + 100 µL Substrate.

-

-

Add 20 µL of the pepsin solution to the control and test wells to start the reaction.

-

Mix and incubate the plate at 37°C for 10-20 minutes.[10][11]

-

Stop the reaction by adding 100 µL of Stop Solution to each well.[10][11]

-

Centrifuge the plate at 10,000 x g for 10 minutes to pellet precipitate.[10][11]

-

Carefully transfer 60 µL of the supernatant to a new, clean 96-well plate.[10][11]

-

Add 120 µL of Reaction Buffer and 20 µL of Dye Reagent to each well containing the supernatant.[10][11]

-

Measure the absorbance at 580 nm using a microplate reader.[10][11]

3. Data Analysis:

-

Calculate % Inhibition using the absorbance values, similar to the spectrophotometric method.

-

Plot the results to determine the IC50 value.

This is a highly sensitive, kinetic assay that uses a specific fluorogenic substrate.[12]

1. Reagent Preparation:

-

Use a commercial kit such as the Pepsin/Pepsinogen Assay Kit (Fluorometric).[12] Reagents will include a Pepsin Assay Buffer, a fluorogenic Pepsin Substrate, and a standard (e.g., MCA).

-

The kit may also include a known inhibitor like Pepstatin A, which can be used as a positive control for inhibition.[12]

-

Prepare serial dilutions of Acetyl-pepstatin in the Pepsin Assay Buffer.

2. Assay Procedure (96-well black plate):

-

Set up wells for controls (no inhibitor) and tests (with Acetyl-pepstatin).

-

Add 10-20 µL of the pepsin enzyme solution to each well.

-

Add 10-20 µL of the appropriate Acetyl-pepstatin dilution to the test wells and an equal volume of Assay Buffer to the control wells.

-

Prepare a Reaction Mix containing the Pepsin Substrate according to the kit protocol.

-

Start the reaction by adding the Substrate-containing Reaction Mix to all wells.[12]

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes (Excitation/Emission = ~328/418 nm).[7][12]

3. Data Analysis:

-

Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate_test / Rate_control)] * 100

-

-

Determine IC50: Plot % Inhibition versus the logarithm of Acetyl-pepstatin concentration to determine the IC50.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]

- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 胃蛋白酶的酶法测定(3.4.23.1) [sigmaaldrich.com]